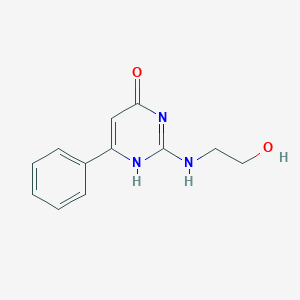
3-(4-Bromo-1H-pyrazol-1-yl)-N-(2-methoxyethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-1H-pyrazol-1-yl)-N-(2-methoxyethyl)propanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound has a bromo group at the 4-position of the pyrazole ring and an N-(2-methoxyethyl)propanamide moiety attached to the pyrazole nitrogen atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-bromo-1H-pyrazole and N-(2-methoxyethyl)propanamide.
Reaction Conditions: The reaction involves the nucleophilic substitution of the bromo group on the pyrazole ring with the N-(2-methoxyethyl)propanamide group. This reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromo group is replaced by an oxygen-containing functional group.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of a different pyrazole derivative.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the bromo group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used, often in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles like amines or alcohols, along with bases like triethylamine, are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo-pyrazole derivatives.
Reduction Products: Hydrogenated pyrazole derivatives.
Substitution Products: A wide range of substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities. Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 3-(4-Bromo-1H-pyrazol-1-yl)-N-(2-methoxyethyl)propanamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-(4-Bromo-1H-pyrazol-1-yl)pyridine: Similar structure but with a pyridine ring instead of a propanamide group.
3-(4-Bromo-1H-pyrazol-1-yl)methyl]aniline: Contains an aniline group instead of the methoxyethyl group.
Uniqueness: The presence of the N-(2-methoxyethyl)propanamide group in 3-(4-Bromo-1H-pyrazol-1-yl)-N-(2-methoxyethyl)propanamide distinguishes it from other pyrazole derivatives, potentially leading to unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
3-(4-bromopyrazol-1-yl)-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3O2/c1-15-5-3-11-9(14)2-4-13-7-8(10)6-12-13/h6-7H,2-5H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCJGCPETGVRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCN1C=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-(1-ethylpyridin-2(1H)-ylidene)[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B7811617.png)
![N-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7811624.png)



![1-(4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ETHAN-1-ONE](/img/structure/B7811648.png)








